molecular formula C18H20N2O4 B269361 2-[[2-(2-Ethoxyethoxy)benzoyl]amino]benzamide

2-[[2-(2-Ethoxyethoxy)benzoyl]amino]benzamide

Cat. No.: B269361
M. Wt: 328.4 g/mol
InChI Key: DZOYTZRFBZADDQ-UHFFFAOYSA-N
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Description

2-[[2-(2-Ethoxyethoxy)benzoyl]amino]benzamide is an organic compound with the molecular formula C18H20N2O4 It is a benzamide derivative characterized by the presence of ethoxyethoxy groups attached to the benzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(2-Ethoxyethoxy)benzoyl]amino]benzamide typically involves the reaction of 2-aminobenzamide with 2-(2-ethoxyethoxy)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of automated systems for reagent addition and product isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(2-Ethoxyethoxy)benzoyl]amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or amide moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or benzoyl derivatives.

Scientific Research Applications

2-[[2-(2-Ethoxyethoxy)benzoyl]amino]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[[2-(2-Ethoxyethoxy)benzoyl]amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzamide: A precursor in the synthesis of 2-[[2-(2-Ethoxyethoxy)benzoyl]amino]benzamide.

    2-(2-Ethoxyethoxy)benzoyl chloride: Another precursor used in the synthesis.

    N-Substituted benzamides: Compounds with similar structural features but different substituents.

Uniqueness

This compound is unique due to the presence of ethoxyethoxy groups, which can influence its solubility, reactivity, and biological activity. These groups may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

2-[[2-(2-ethoxyethoxy)benzoyl]amino]benzamide

InChI

InChI=1S/C18H20N2O4/c1-2-23-11-12-24-16-10-6-4-8-14(16)18(22)20-15-9-5-3-7-13(15)17(19)21/h3-10H,2,11-12H2,1H3,(H2,19,21)(H,20,22)

InChI Key

DZOYTZRFBZADDQ-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N

Canonical SMILES

CCOCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

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